molecular formula C9H18ClNO2 B2553065 4-(Oxolan-3-yloxy)piperidine hydrochloride CAS No. 1909316-51-3

4-(Oxolan-3-yloxy)piperidine hydrochloride

Cat. No.: B2553065
CAS No.: 1909316-51-3
M. Wt: 207.7
InChI Key: JRHURCUUIAWQCS-UHFFFAOYSA-N
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Scientific Research Applications

4-(Oxolan-3-yloxy)piperidine hydrochloride is used in several scientific research fields:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Preparation Methods

The synthesis of 4-(Oxolan-3-yloxy)piperidine hydrochloride involves the reaction of piperidine with oxirane (ethylene oxide) under specific conditions to form the oxolan-3-yloxy derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(Oxolan-3-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

4-(Oxolan-3-yloxy)piperidine hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(oxolan-3-yloxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHURCUUIAWQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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